molecular formula C9H9N3O B8231987 N'-hydroxy-1H-indole-5-carboximidamide

N'-hydroxy-1H-indole-5-carboximidamide

Cat. No. B8231987
M. Wt: 175.19 g/mol
InChI Key: DHTQQBRENWRGQL-UHFFFAOYSA-N
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Description

N'-hydroxy-1H-indole-5-carboximidamide is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Potential as Anti-inflammatory Therapeutics

N'-hydroxy-1H-indole-5-carboximidamide derivatives, such as 2-substituted 5-hydroxyindole-3-carboxylates, have been studied for their potential as inhibitors of 5-lipoxygenase, an enzyme implicated in inflammatory and allergic disorders. These compounds, including ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, have shown efficacy in biological systems, suggesting their potential as anti-inflammatory therapeutics (Karg et al., 2009).

2. Discovery from Natural Sources

Indole derivatives related to N'-hydroxy-1H-indole-5-carboximidamide have been isolated from natural sources like marine sponges. For instance, compounds such as 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester have been discovered, highlighting the potential of natural sources in yielding novel indole compounds with potential pharmacological applications (Abdjul et al., 2015).

3. Manufacturing and Synthesis

Efficient synthesis methods for compounds related to N'-hydroxy-1H-indole-5-carboximidamide, such as 5-hydroxy-2-methyl-1H-indole, have been developed. These methods facilitate the large-scale manufacturing of these compounds, demonstrating their practical applicability in industrial and pharmaceutical contexts (Huang et al., 2010).

4. Regioselective Synthesis

Advancements in the regioselective synthesis of indole N-carboximidamides and N-carboximidoates have been made, offering high yields and efficiency. Such developments in synthesis techniques are crucial for the production of various indole derivatives for research and therapeutic purposes (Huang et al., 2009).

5. Antiviral Properties

Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids, which are structurally similar to N'-hydroxy-1H-indole-5-carboximidamide, have shown promising antiviral properties. These compounds have been effective against viruses like bovine viral diarrhea virus and influenza A virus, indicating their potential in antiviral therapy (Ivachtchenko et al., 2015).

6. Potential in Cancer Research

Indole derivatives similar to N'-hydroxy-1H-indole-5-carboximidamide have been investigated for their cytotoxic effects on cancer cells. For example, compounds like 5-hydroxy-tetraindole have been found to induce G₂ arrest and apoptosis in breast cancer cells, highlighting their potential in cancer research and therapy (Li et al., 2012).

properties

IUPAC Name

N'-hydroxy-1H-indole-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-9(12-13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11,13H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTQQBRENWRGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared following procedure described for Intermediate 1, step 2, but starting from 5-cyanoindole (2 g; 14.07 mmol) as a brown solid (2.4 g, 97%). HPLC (Method A), Rt 0.95 min (Purity: 88.8%). LC/MS (Method B): 176.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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